molecular formula C29H57NO15 B8265355 BocNH-PEG11-CH2COOH

BocNH-PEG11-CH2COOH

Cat. No.: B8265355
M. Wt: 659.8 g/mol
InChI Key: ZLYCVYLGCXBSRH-UHFFFAOYSA-N
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Description

BocNH-PEG11-CH2COOH is a polyethylene glycol (PEG)-based linker featuring a tert-butoxycarbonyl (Boc)-protected amine group, an 11-unit PEG chain, and a terminal carboxylic acid. This compound is widely used in bioconjugation, drug delivery, and nanotechnology due to its amphiphilic properties, biocompatibility, and dual functional groups. The Boc group provides temporary protection for the amine during synthetic processes, while the carboxylic acid enables covalent coupling to amines via carbodiimide chemistry. Its extended PEG chain (11 ethylene oxide units) enhances water solubility and reduces immunogenicity in biological systems .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H57NO15/c1-29(2,3)45-28(33)30-4-5-34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-26-27(31)32/h4-26H2,1-3H3,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYCVYLGCXBSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H57NO15
Details Computed by PubChem 2.1 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Ethanolamine Derivatives

A foundational step involves reacting 2-aminoethanol hydrochloride with Boc₂O in the presence of pyridine. This reaction, conducted at 0°C under an inert atmosphere, achieves a 90% yield of Boc-protected ethanolamine (Boc-NH-CH₂CH₂-OH). The use of pyridine as a base neutralizes HCl generated during the reaction, while low temperatures minimize side reactions such as oligomerization.

Tosylation of the Hydroxyl Group

Following Boc protection, the hydroxyl group of Boc-NH-CH₂CH₂-OH is activated for nucleophilic substitution. Tosylation with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) and triethylamine (TEA) at 0°C produces Boc-NH-CH₂CH₂-OTs in 85% yield. This intermediate’s stability allows for long-term storage, facilitating its use in subsequent PEG chain elongation.

Synthesis of the PEG11 Spacer

The PEG11 spacer is constructed through iterative coupling of ethylene glycol units, ensuring monodispersity. Two primary strategies dominate industrial and academic settings: nucleophilic substitution and Mitsunobu reactions.

Nucleophilic Substitution with Ethylene Glycol Derivatives

Boc-NH-CH₂CH₂-OTs undergoes nucleophilic displacement with ethylene glycol monomethyl ether derivatives. For example, reaction with HO-(CH₂CH₂O)₁₀-CH₂CH₂-OH in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base at 80°C yields Boc-NH-PEG11-OH after 24 hours. The high polarity of DMF enhances solubility, while Cs₂CO₃’s strong basicity drives the reaction to completion.

Mitsunobu Reaction for Ether Bond Formation

Alternatively, the Mitsunobu reaction couples Boc-NH-CH₂CH₂-OH with PEG derivatives using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This method, conducted in tetrahydrofuran (THF) at room temperature, achieves 64–85% yields for PEG11 intermediates. The Mitsunobu route avoids tosylation but requires strict anhydrous conditions to prevent reagent decomposition.

Final Deprotection and Purification

Boc Group Removal

The Boc group is cleaved using trifluoroacetic acid (TFA) in DCM, yielding the free amine intermediate. However, for BocNH-PEG11-CH₂COOH, deprotection is unnecessary unless further functionalization is required.

Chromatographic Purification

Crude products are purified via silica gel chromatography using gradients of ethyl acetate in hexanes (20–50%). For large-scale production, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases ensures >95% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key ReagentsAdvantagesLimitations
Nucleophilic Substitution70–85Cs₂CO₃, DMFScalable, cost-effectiveRequires high temperatures
Mitsunobu Reaction64–85DIAD, PPh₃Mild conditions, no tosylationSensitivity to moisture
Bromoacetic Alkylation60–75NaH, THFDirect acid introductionSteric hindrance with long PEG chains
Ester Hydrolysis90–95LiOH, THF/H₂OHigh purityMulti-step process

Challenges and Optimization Strategies

PEG Chain Length and Steric Effects

Long PEG chains (e.g., PEG11) reduce reaction rates due to steric hindrance. Strategies include:

  • Using polar aprotic solvents (e.g., DMF) to enhance reactant solubility.

  • Employing excess reagents (1.5–2.0 equivalents) to drive reactions to completion.

Byproduct Formation

Side products, such as PEG diacids or Boc-deprotected derivatives, are minimized by:

  • Strict temperature control during tosylation (0–5°C).

  • Intermediate purification after each synthetic step .

Chemical Reactions Analysis

Types of Reactions: BocNH-PEG11-CH2COOH undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under mildly acidic conditions to form a free amine, which can then react with carboxyl groups or NHS esters to form stable amide bonds.

    Esterification: The carboxylic acid group can react with hydroxyl groups to form ester bonds.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Amide Bond Formation: Reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are used to activate the carboxylic acid group for amide bond formation.

    Esterification: Reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used for esterification reactions.

Major Products:

    Amides: Formed by the reaction of the free amine with carboxylic acids.

    Esters: Formed by the reaction of the carboxylic acid group with hydroxyl groups.

Scientific Research Applications

BocNH-PEG11-CH2COOH has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial applications.

Mechanism of Action

The mechanism of action of BocNH-PEG11-CH2COOH involves its ability to form stable amide and ester bonds, which allows it to modify and conjugate with other molecules. The Boc-protected amino group provides a temporary protection that can be removed under specific conditions, enabling selective reactions. The carboxylic acid group can react with amines and hydroxyl groups to form stable bonds, facilitating the creation of complex structures and materials.

Comparison with Similar Compounds

Comparison with Similar PEG-Based Linkers

The following table compares BocNH-PEG11-CH2COOH with structurally analogous compounds, emphasizing differences in PEG length, functional groups, and applications.

Compound CAS Number PEG Units Functional Groups Molecular Weight (g/mol) Key Applications Price (per 250 mg)
This compound 675606-79-8 11 Boc-protected amine, COOH ~700–800 Drug delivery, protein conjugation $248–300
Fmoc-NH-PEG2-CH2COOH 166108-71-0 2 Fmoc-protected amine, COOH 385.41 Solid-phase peptide synthesis $65–260
Boc-NH-PEG2-COOH N/A 2 Boc-protected amine, COOH ~300–350 Small-molecule conjugation N/A
Azido-PEG8-CH2CO2-NHS 195071-49-9 8 Azide, NHS ester ~600–700 Click chemistry, antibody labeling N/A
m-PEG6-CH2COOH 16142-03-3 6 Methoxy-PEG, COOH ~350–400 Surface modification, liposome design N/A
Structural and Functional Differences

PEG Chain Length: this compound’s longer PEG chain (11 units) provides superior steric shielding and solubility compared to shorter analogs like Boc-NH-PEG2-COOH (2 units). This reduces non-specific binding in biological systems but may limit penetration into dense tissues . Shorter PEGs (e.g., PEG2 in Fmoc-NH-PEG2-CH2COOH) are preferred for applications requiring minimal spatial interference, such as peptide synthesis .

Protecting Groups :

  • Boc vs. Fmoc : Boc is acid-labile (removed with TFA), whereas Fmoc requires basic conditions (piperidine). This compound is compatible with acid-sensitive substrates, while Fmoc derivatives are ideal for stepwise synthesis .

Terminal Functional Groups :

  • The carboxylic acid in this compound allows for EDC/NHS-mediated coupling to amines. In contrast, Azido-PEG8-CH2CO2-NHS features an NHS ester for direct amine acylation and an azide for copper-catalyzed click chemistry .

Critical Considerations for Use

Synthesis Challenges :

  • Long PEG chains (e.g., PEG11) are prone to polydispersity, requiring stringent purification (e.g., HPLC) to achieve ≥95% purity .
  • Boc deprotection may generate gaseous byproducts, necessitating controlled reaction conditions.

Storage and Stability :

  • This compound is hygroscopic; store at −20°C under inert gas.

Regulatory Compliance :

  • Meets standards for "peAenbHo AonyCTNMble KOHueHTpauNn" (permissible concentrations) in industrial applications, as outlined in regulatory frameworks .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing BocNH-PEG11-CH2COOH to ensure purity and structural integrity?

  • Methodology :

  • Synthesis : Use stepwise PEGylation with Boc-protected amine and carboxyl termini. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to confirm coupling efficiency.
  • Deprotection : Remove the Boc group under acidic conditions (e.g., TFA/DCM), followed by neutralization and dialysis to eliminate residual reagents.
  • Characterization :
  • PEG chain integrity : Analyze via MALDI-TOF for molecular weight distribution and NMR (¹H/¹³C) to confirm PEG spacer length and end-group functionality .
  • Purity : Use reverse-phase HPLC with UV detection (220 nm for PEG absorption) and validate with mass spectrometry .
    • Key Considerations : Ensure anhydrous conditions during synthesis to prevent PEG hydrolysis. Document reaction stoichiometry and purification steps in detail for reproducibility .

Q. How can this compound be utilized in bioconjugation protocols, and what experimental controls are necessary?

  • Methodology :

  • Heterobifunctional conjugation : Activate the carboxyl group (e.g., EDC/NHS coupling) to link with amine-bearing biomolecules (e.g., antibodies), while preserving the Boc-protected amine for subsequent functionalization.
  • Controls :
  • Blank reactions : Omit the linker to confirm conjugation specificity.
  • Competitive assays : Use excess free carboxyl or amine groups to test binding efficiency.
  • Validation : Characterize conjugates via SDS-PAGE (for protein-ligand complexes) or fluorescence resonance energy transfer (FRET) for real-time interaction monitoring .
    • Key Considerations : Optimize pH (6.5–7.4) and temperature (4–25°C) to balance reaction kinetics and biomolecule stability .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound characterization data from different analytical techniques (e.g., NMR vs. MALDI-TOF)?

  • Methodology :

  • Cross-validation : Compare NMR integration ratios (e.g., PEG methylene protons vs. Boc-protected amine signals) with MALDI-TOF mass peaks. Discrepancies may arise from ionization biases in MALDI-TOF or solvent interactions in NMR.
  • Statistical analysis : Apply regression models to correlate PEG chain length distributions across datasets. Use error bars to represent instrument-specific variability .
  • Supplementary techniques : Employ size-exclusion chromatography (SEC) to assess hydrodynamic radius and confirm PEG spacer uniformity .
    • Key Considerations : Document all raw data and preprocessing steps (e.g., baseline correction in NMR) to enable post-hoc analysis .

Q. What experimental designs are optimal for studying the structure-function relationship of this compound in drug delivery systems?

  • Methodology :

  • Controlled variables : Vary PEG chain length (n=11 vs. shorter/longer analogs) and measure pharmacokinetic parameters (e.g., circulation half-life, renal clearance) in murine models.
  • In vitro/in vivo correlation : Use fluorescence labeling to track linker stability in serum vs. PBS buffers. Validate with LC-MS quantification of degradation products .
  • Computational modeling : Simulate PEG hydration dynamics and steric effects on conjugate binding using molecular dynamics (MD) software (e.g., GROMACS) .
    • Key Considerations : Include negative controls (e.g., non-PEGylated analogs) and justify sample sizes via power analysis to ensure statistical robustness .

Q. How can researchers address ethical and reproducibility challenges when using this compound in interdisciplinary studies (e.g., nanomedicine)?

  • Methodology :

  • Ethical compliance : Adhere to institutional guidelines for biomaterial safety (e.g., cytotoxicity profiling per ISO 10993-5) and data transparency (e.g., publishing raw spectral data in supplementary files) .
  • Reproducibility :
  • Detailed protocols : Share step-by-step synthesis and characterization workflows via platforms like Protocols.io .
  • Batch-to-batch validation : Use blinded third-party labs to replicate key findings (e.g., PEGylation efficiency) .
    • Key Considerations : Reference the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving human-derived biomolecules .

Data Analysis & Reporting Standards

Q. What statistical frameworks are recommended for analyzing variability in this compound’s bioconjugation efficiency?

  • Methodology :

  • Error sources : Quantify reagent lot variability (e.g., NHS ester activity), operator technique, and instrument calibration drift.
  • Multivariate analysis : Apply ANOVA to isolate significant factors (e.g., pH, temperature) affecting conjugation yield.
  • Uncertainty reporting : Use confidence intervals (95% CI) for yield measurements and document outliers using Grubbs’ test .
    • Key Considerations : Use open-source tools (e.g., R or Python libraries) for transparent data processing and visualization .

Q. How can researchers integrate this compound findings into broader literature on PEG-based linkers?

  • Methodology :

  • Systematic reviews : Use databases like Web of Science to map existing studies on PEG spacers, focusing on trends in stability, immunogenicity, and applications.
  • Meta-analysis : Pool data from peer-reviewed studies to calculate average hydrodynamic radii or degradation rates for PEG11 vs. other lengths .
  • Gaps identification : Highlight understudied areas (e.g., linker performance in acidic tumor microenvironments) in discussion sections .
    • Key Considerations : Cite recent (<2 years) publications to demonstrate awareness of evolving PEGylation standards .

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